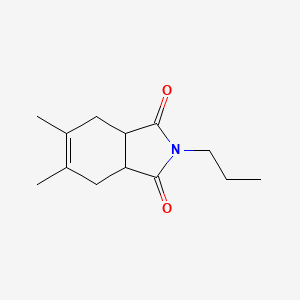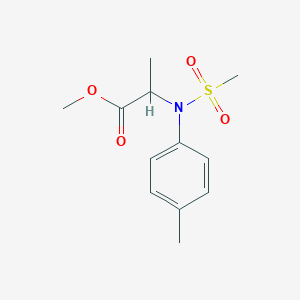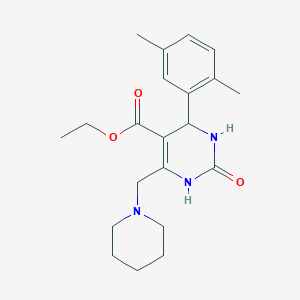
5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thalidomide and has been used as a sedative and antiemetic drug. However, due to its teratogenic effects, its usage has been strictly regulated and monitored. In recent years, several studies have been conducted to explore the potential of thalidomide in treating various diseases and disorders.
Wirkmechanismus
The exact mechanism of action of thalidomide is still not fully understood. However, it is known to bind to a protein called cereblon, which is involved in the degradation of certain proteins. This binding leads to the degradation of specific proteins that are involved in the development of various diseases and disorders.
Biochemical and Physiological Effects
Thalidomide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It also inhibits the growth of blood vessels, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its potential to treat various diseases and disorders. Thalidomide has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using thalidomide in lab experiments include its teratogenic effects and the potential for drug resistance.
Zukünftige Richtungen
There are several future directions for the research on 5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of new thalidomide derivatives that have similar properties but without the teratogenic effects. Another potential direction is the exploration of thalidomide's potential in treating other diseases and disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of thalidomide and its potential applications in various fields.
Conclusion
In conclusion, 5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with significant potential in scientific research. Thalidomide has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases and disorders. However, its teratogenic effects and potential for drug resistance are limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of thalidomide and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in scientific research are vast. Thalidomide has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. These properties make it a potential candidate for the treatment of various diseases and disorders such as cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-propyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-14-12(15)10-6-8(2)9(3)7-11(10)13(14)16/h10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLXVLDXKEYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2CC(=C(CC2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4185665.png)

![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4185670.png)
![ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4185675.png)

![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4185694.png)
![ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4185706.png)

![3-iodo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4185719.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4185734.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4185743.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4185745.png)

![2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B4185760.png)